N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide
Description
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted with an acetyl group at the 1-position and a cyclopentanecarboxamide moiety at the 6-position.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(20)19-10-4-7-14-11-15(8-9-16(14)19)18-17(21)13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMIGZBPNJOOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Cyclopentanecarboxamide Moiety: The final step involves the reaction of the acetylated quinoline derivative with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky/rigid groups (e.g., benzoyl) correlate with higher melting points and yields, likely due to improved crystallinity and reaction efficiency .
Tetrahydroquinoline-Based Analogues
highlights a structurally distinct tetrahydroquinoline derivative:
- N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide: This compound shares the tetrahydroquinoline core but incorporates a thiazol-oxazole-carboxamide side chain. It was synthesized with an 87% yield, suggesting that electron-deficient heterocycles (e.g., oxazole) may stabilize intermediates, improving reaction efficiency compared to cyclopentanecarboxamide derivatives .
Physicochemical and Spectroscopic Comparisons
- Melting Points: The target compound’s melting point is unreported, but analogues with rigid substituents (e.g., benzoyl in ) exhibit higher values (>190°C), while flexible or polar groups (e.g., phenoxyacetyl) reduce melting points .
- Spectral Data : Cyclopentanecarboxamide derivatives in were validated via $ ^1H $ NMR and LC-MS, confirming the integrity of the carboxamide group and substituent regiochemistry. Similar analytical rigor would apply to the target compound.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: . Its molecular structure features a tetrahydroquinoline moiety linked to a cyclopentanecarboxamide group, which contributes to its biological activity.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. A notable study demonstrated that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical) | 15.5 |
| This compound | MCF-7 (Breast) | 12.3 |
These findings suggest that the compound could be a candidate for further development in cancer therapy.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses. This activity could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Bromodomain Inhibition : Some studies suggest that compounds with similar structures can inhibit bromodomain-containing proteins, which play a crucial role in gene regulation and cancer progression.
- Caspase Activation : The compound may also induce apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study evaluated the effects of this compound on HeLa cells and found a significant reduction in cell viability at concentrations above 10 µM.
- MCF-7 Breast Cancer Model : In another study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers.
Q & A
Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves a multi-step process:
Acetylation of tetrahydroquinoline : Reaction of 6-amino-1,2,3,4-tetrahydroquinoline with acetylating agents (e.g., acetic anhydride) under reflux in solvents like toluene or DMF .
Amide coupling : Cyclopentanecarboxylic acid is activated (e.g., via EDCI/HOBt) and coupled to the acetylated intermediate.
Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMF) enhance reaction rates compared to non-polar solvents .
- Catalyst screening : Use of Pd/C for hydrogenation steps in related tetrahydroquinoline derivatives improves yields .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, ensuring intermediate purity .
Basic: Which spectroscopic techniques confirm the compound’s structure and purity?
Answer:
- 1H/13C NMR : Peaks at δ ~2.1 ppm (acetyl group), δ ~1.5–2.5 ppm (cyclopentane protons), and δ ~6.5–7.5 ppm (tetrahydroquinoline aromatic protons) confirm structural motifs .
- LC-MS : Molecular ion peak ([M+H]+) matches the theoretical mass (e.g., m/z 327.3 for C19H22N2O2) .
- IR spectroscopy : Amide C=O stretches at ~1650 cm⁻¹ and N-H bends at ~3300 cm⁻¹ verify functional groups .
- Purity assessment : HPLC with >95% area under the curve ensures analytical-grade material .
Basic: What physicochemical properties influence its behavior in biological assays?
Answer:
- Solubility : Moderate solubility in DMSO (10–20 mg/mL) facilitates in vitro studies; poor aqueous solubility necessitates formulation with cyclodextrins or liposomes .
- logP : Experimental logP ~2.5 indicates moderate lipophilicity, balancing membrane permeability and solubility .
- Stability : Degrades under acidic conditions (pH <3); stability studies recommend storage at -20°C in desiccated environments .
Advanced: How can contradictions in spectral data during derivative synthesis be resolved?
Methodology:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives (e.g., distinguishing cyclopentane vs. tetrahydroquinoline protons) .
- Computational validation : Density Functional Theory (DFT) predicts NMR shifts, cross-referenced with experimental data .
- High-resolution MS (HRMS) : Differentiates isotopic patterns (e.g., chlorine vs. sulfur isotopes) to confirm molecular formulas .
Advanced: What strategies improve bioavailability and neuroprotective target specificity?
Approaches:
- Structural modifications : Introducing electron-withdrawing groups (e.g., nitro at position 4) enhances blood-brain barrier penetration .
- Prodrug design : Ethyl carbamate derivatives increase solubility and metabolic stability .
- Molecular docking : Predicts binding to neuroprotective targets (e.g., NMDA receptors) using Schrödinger Suite or AutoDock .
Advanced: How do synthetic protocol variations impact yield and purity?
Methodology:
- Design of Experiments (DoE) : Varies temperature (80–120°C), solvent (DMF vs. toluene), and catalyst loading to identify optimal conditions via ANOVA .
- Purification : Reverse-phase chromatography (C18 column) achieves >98% purity, superior to silica gel for polar byproducts .
Basic: What reactions can this compound undergo?
Reactions:
| Reaction Type | Reagents/Conditions | Monitoring |
|---|---|---|
| Amide hydrolysis | HCl (6M), reflux, 6h | TLC (Rf shift) |
| Oxidation | KMnO4, acidic conditions | HPLC retention time |
| Alkylation | NaH, DMF, alkyl halides | In-situ IR |
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Approach:
- Substituent libraries : Introduce methoxy, fluoro, or nitro groups at the tetrahydroquinoline 6-position .
- In vitro screening : Test derivatives against kinase panels (e.g., EGFR, BRAF) to identify activity cliffs .
- QSAR modeling : Use MOE or RDKit to correlate substituent electronegativity with IC50 values .
Basic: Recommended storage conditions?
Guidelines:
Advanced: Addressing discrepancies in biological activity data across studies?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
